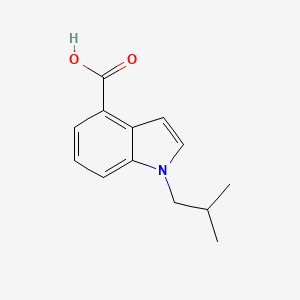

1-(2-methylpropyl)-1H-indole-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(2-methylpropyl)indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-9(2)8-14-7-6-10-11(13(15)16)4-3-5-12(10)14/h3-7,9H,8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMPHWJHKVSQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Method Overview:

This approach involves synthesizing the indole core first, followed by selective functionalization at the 4-position to introduce the carboxylic acid group, and at the nitrogen to attach the 2-methylpropyl group.

Step-by-step Procedure:

Indole Core Formation:

The Fischer indole synthesis is the most common method, reacting phenylhydrazine with a suitable ketone or aldehyde that bears the 2-methylpropyl substituent. For example, reacting phenylhydrazine with 2-methylpropyl ketone (such as 2-methylpropyl acetophenone) under acidic conditions yields the indole nucleus.Introduction of the Carboxylic Acid at the 4-Position:

The indole can be selectively oxidized or functionalized at the 4-position using electrophilic substitution or directed lithiation followed by carboxylation.

For example, lithiation at the 4-position using n-butyllithium, followed by quenching with carbon dioxide, yields the 4-carboxylic acid derivative.Alkylation at the Nitrogen:

The indole nitrogen can be alkylated with 2-methylpropyl halides (e.g., 2-methylpropyl bromide) in the presence of a base such as potassium carbonate in an aprotic solvent like acetone or DMF, producing the N-alkylated indole.

Advantages:

- Straightforward route if starting from suitable ketones.

- High regioselectivity when using directed lithiation.

Limitations:

- Requires careful control of reaction conditions to avoid polyalkylation.

- Multiple steps with purification at each stage.

Multi-step Synthesis via Intermediate Formation

Method Overview:

This method involves synthesizing the indole ring via a multi-step process, then functionalizing it with the desired substituents.

Stepwise Process:

Step 1: Synthesis of the Indole Core

Use the Fischer indole synthesis with appropriate hydrazines and ketones to generate the indole nucleus.Step 2: Introduction of the 4-Position Carboxylic Acid

Perform direct oxidation or lithiation at the 4-position, followed by carboxylation with CO₂, to introduce the carboxylic acid group.Step 3: N-alkylation with 2-methylpropyl halide

Alkylate the indole nitrogen with 2-methylpropyl halides under basic conditions.Step 4: Purification and Characterization

Purify via recrystallization or chromatography, then confirm structure via NMR, MS, and HPLC.

Research Findings:

- Patent US20040248960A1 describes a process involving the alkylation of indazole derivatives, which can be adapted for indole synthesis, emphasizing the importance of reaction conditions and solvent choice to maximize yield and purity.

Alternative Routes Using Precursors and Cyclization

Method Overview:

Starting from substituted phenylhydrazines and suitable ketones, cyclization reactions can be employed to form the indole core, followed by functionalization.

Key Steps:

- Preparation of substituted hydrazines with the 2-methylpropyl group.

- Cyclization with ketoesters or aldehydes to form the indole ring.

- Post-synthesis modifications to introduce the carboxylic acid at the 4-position, often via oxidation or carboxylation.

Research Data:

- The synthesis of indole derivatives via Fischer synthesis and subsequent functionalization has been well documented, with yields improved through the use of catalysts and optimized reaction conditions.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Functionalization | Phenylhydrazine + 2-methylpropyl ketone | Fischer synthesis, lithiation, oxidation, alkylation | High regioselectivity, straightforward | Multi-step, requires careful control |

| Multi-step Synthesis | Hydrazines + ketones | Cyclization, oxidation, alkylation | Flexibility in substituents | Longer process, purification challenges |

| Cyclization from Precursors | Aromatic hydrazines + ketones | Cyclization, carboxylation | Good for large-scale | Requires multiple steps and purification |

Notes on Research and Industrial Application

- The synthesis strategies are adaptable for scale-up, with patent US20040248960A1 emphasizing the importance of solvent choice and reaction conditions to optimize yield and safety.

- The use of alkali metal alkoxides or alkaline earth metal oxides as catalysts can improve selectivity and reduce side products, as demonstrated in patent literature.

- The process safety and environmental considerations favor methods that avoid hazardous reagents and in situ generation of reactive intermediates.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2-Methylpropyl)-1H-indole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted indole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Methylpropyl)-1H-indole-4-carboxylic acid has shown promise in medicinal chemistry, particularly in the following areas:

- Anticancer Activity : Research indicates that indole derivatives can exhibit cytotoxic effects against various cancer cell lines. The structural features of this compound may enhance its ability to interact with biological targets involved in cancer progression.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

Neuroscience

Recent studies have highlighted the potential neuroprotective effects of indole derivatives. The compound may interact with serotonin receptors, which could lead to applications in treating mood disorders or neurodegenerative diseases.

Materials Science

The unique chemical structure of 1-(2-methylpropyl)-1H-indole-4-carboxylic acid allows it to be utilized in the development of advanced materials. Its properties can be exploited in:

- Organic Electronics : The compound's electronic properties may contribute to the development of organic semiconductors and photovoltaic devices.

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with specific functionalities.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various indole derivatives, including 1-(2-methylpropyl)-1H-indole-4-carboxylic acid. The results demonstrated that this compound inhibited cell proliferation in breast cancer cell lines by inducing apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, 1-(2-methylpropyl)-1H-indole-4-carboxylic acid was tested against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited significant antibacterial activity, suggesting its potential use as a lead compound for antibiotic development.

Mecanismo De Acción

The mechanism of action of 1-(2-methylpropyl)-1H-indole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Physicochemical Properties: The 2-methylpropyl group at N1 increases molecular weight and hydrophobicity compared to smaller substituents (e.g., methyl or methoxyethyl) . The 2-methoxyethyl analog (C₁₂H₁₃NO₃) has a higher boiling point (420.3°C) and density (1.2 g/cm³) due to polar ether and carboxylic acid groups .

Substituent-Driven Functional Differences

- 2-Methylpropyl vs.

- Carboxylic Acid Position : C4-substituted indoles may exhibit distinct binding modes compared to C2 or C5 analogs, influencing receptor selectivity .

Actividad Biológica

1-(2-Methylpropyl)-1H-indole-4-carboxylic acid is a compound belonging to the indole family, known for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data from various studies.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- CAS Number : 1096867-62-7

The biological activity of 1-(2-methylpropyl)-1H-indole-4-carboxylic acid primarily involves its interaction with various biological targets, leading to significant pharmacological effects:

- Antimicrobial Activity : Indole derivatives have been shown to exhibit antimicrobial properties against a range of pathogens. The carboxylic acid group may enhance solubility and facilitate interaction with microbial membranes, disrupting their integrity and function .

- Antiviral Activity : Similar compounds have been investigated for their ability to inhibit viral replication. For instance, indole derivatives have been identified as potential inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle . The structural features of the indole core and the carboxyl group are crucial for binding to the active site of integrase, enhancing antiviral efficacy.

Biological Activities

The compound exhibits a wide range of biological activities:

Antimicrobial Activity

Research indicates that indole carboxylic acids can inhibit the growth of fungi and bacteria. For example:

- Fungal Inhibition : Studies have demonstrated that indole derivatives can effectively inhibit the growth of fungi such as Candida albicans. The mechanism involves disruption of cell membrane integrity and interference with metabolic pathways .

Antiviral Activity

Indole derivatives have been explored as potential antiviral agents:

- HIV-1 Integrase Inhibition : Compounds structurally related to 1-(2-methylpropyl)-1H-indole-4-carboxylic acid have shown promising results in inhibiting HIV-1 integrase with IC50 values in the low micromolar range, indicating strong potential for further development as antiviral therapeutics .

Anti-inflammatory Effects

Indoles are also recognized for their anti-inflammatory properties:

- Cytokine Modulation : Some studies suggest that indole derivatives can modulate cytokine production, reducing inflammation in various models of inflammatory diseases.

Case Studies

Several studies highlight the biological activity of related compounds:

-

Antifungal Activity Study :

- A study on indole carboxylic acids demonstrated significant antifungal activity against Candida albicans, with effective inhibition zones observed in agar diffusion assays. The study used various concentrations to determine minimum inhibitory concentrations (MICs) and found that structural modifications enhanced activity .

- Antiviral Screening :

Data Tables

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 1-(2-methylpropyl)-1H-indole-4-carboxylic acid derivatives?

- Methodological Answer : The synthesis typically begins with esterification of the indole-4-carboxylic acid core using ethanol and sulfuric acid under reflux. Subsequent steps include hydrazide formation (via reaction with hydrazine hydrate), cyclization with carbon disulfide (to generate oxadiazole intermediates), and final condensation with aryl halides to yield triazolo-thiadiazine derivatives. Reaction conditions (e.g., reflux duration, solvent selection) must be optimized to avoid side products .

Q. How should researchers characterize this compound and its intermediates spectroscopically?

- Methodological Answer : Employ a combination of:

- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).

- ¹H/¹³C NMR to confirm substitution patterns on the indole ring and alkyl chains.

- Mass spectrometry (e.g., LCMS) to verify molecular ion peaks and fragmentation patterns.

Cross-validation with elemental analysis ensures purity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use P95/P1 respirators or OV/AG/P99 filters in areas with aerosolized particles.

- Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing .

- Ensure local exhaust ventilation to minimize inhalation risks. Toxicological data gaps necessitate assuming acute toxicity and implementing strict exposure controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in physicochemical data (e.g., melting point, solubility) for this compound?

- Methodological Answer :

- Experimental determination : Use differential scanning calorimetry (DSC) for melting points and shake-flask/HPLC methods for solubility.

- Computational prediction : Apply tools like COSMO-RS or Molinspiration to estimate properties (e.g., logP, pKa) based on molecular descriptors. Compare results with structurally analogous indole derivatives (e.g., 1-methyl-1H-indole-5-carboxylic acid, mp 221–223°C) to identify trends .

Q. What strategies optimize catalytic hydrogenation in the synthesis of indole derivatives?

- Methodological Answer :

- Use 10% Pd/C under hydrogen atmosphere at room temperature for selective deprotection of benzyl ethers or nitro groups.

- Monitor reaction progress via TLC or HPLC to avoid over-reduction. Post-catalysis, filter through Celite and purify via silica gel chromatography (e.g., dichloromethane/methanol gradients) .

Q. How can computational modeling predict biological activity or stability of novel derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina or Schrödinger to screen derivatives against target proteins (e.g., fungal CYP51 for antifungal activity).

- MD simulations : Assess conformational stability in aqueous/organic solvents (AMBER or GROMACS).

- QSAR models : Correlate electronic parameters (e.g., HOMO/LUMO energies) with experimental bioactivity data to guide synthetic prioritization .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for multi-step syntheses?

- Methodological Answer :

- Reproducibility checks : Validate literature procedures using controlled humidity/temperature conditions.

- Byproduct analysis : Use LC-MS or GC-MS to identify unanticipated intermediates (e.g., oxidation byproducts).

- Scale-up adjustments : Redesign stoichiometry or solvent systems (e.g., switch from ethanol to DMF for solubility) .

Experimental Design Considerations

Q. What purification techniques are optimal for isolating polar indole-carboxylic acid derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.